Methyl octacosanoate

描述

二十八烷酸甲酯,也称为甲基二十八烷酸酯,是一种超长链脂肪酸甲酯。它是二十八烷酸的衍生物,二十八烷酸是一种具有 28 个碳链的饱和脂肪酸。 这种化合物常见于自然来源,例如酯交换后的棕榈油和微藻产生的生物柴油 .

准备方法

合成路线和反应条件: 二十八烷酸甲酯的合成通常涉及二十八烷酸与甲醇的酯化反应。该反应由酸催化剂(如硫酸或盐酸)催化。反应在回流条件下进行,以确保酸完全转化为其酯形式。

工业生产方法: 在工业环境中,二十八烷酸甲酯的生产可以通过天然油脂的酯交换反应实现。该过程涉及在催化剂(通常是甲醇钠或氢氧化钾)存在下,使油脂中存在的甘油三酯与甲醇反应。 反应在升高的温度和压力下进行,以提高酯的产率 .

反应类型:

氧化: 二十八烷酸甲酯可以发生氧化反应,形成相应的醇和酮。常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 该酯可以使用还原剂(如氢化铝锂或硼氢化钠)还原为相应的醇。

取代: 亲核取代反应可以在酯官能团处发生,导致形成各种衍生物。常见的试剂包括卤代烷和胺。

常见的试剂和条件:

氧化: 酸性或中性条件下的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 在碱(如氢氧化钠)存在下的卤代烷。

主要产品:

氧化: 醇和酮。

还原: 伯醇。

取代: 烷基酯和酰胺

科学研究应用

Biochemical Applications

Methyl octacosanoate is primarily utilized in biochemical research due to its properties as a fatty acid methyl ester (FAME). FAMEs are essential in various biological processes and serve as substrates in metabolic pathways.

- Biological Studies : It has been identified in plant species such as Phyllanthus urinaria and Ocotea porosa, indicating its role in natural product chemistry and potential medicinal applications .

- Proteomics Research : The compound is used in proteomics for the study of lipid interactions and membrane dynamics, providing insights into cellular processes .

Material Science Applications

In material science, this compound is explored for its potential uses in developing new materials with specific properties.

- Surface Coatings : Due to its hydrophobic nature, it can be employed as a component in surface coatings to enhance water resistance and durability .

- Polymer Production : The compound can be incorporated into polymer formulations to improve flexibility and thermal stability, making it suitable for applications in packaging and insulation materials .

Environmental Applications

This compound's role extends into environmental science, particularly in the analysis of organic compounds in atmospheric studies.

- Aerosol Studies : Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to measure organic acids and FAMEs, including this compound, in atmospheric aerosols. This research is crucial for understanding air quality and pollution sources .

- Biodegradation Studies : The compound's biodegradability is assessed to evaluate its environmental impact, especially concerning long-chain fatty acids that may accumulate in ecosystems .

Analytical Applications

The analytical capabilities of this compound have been harnessed in various laboratory settings.

- Standards for GC Analysis : It serves as a standard reference material for the identification and quantification of long-chain fatty acids using gas chromatography coupled with mass spectrometry (GC-MS) techniques .

- Method Development : Researchers have developed enhanced procedures for measuring organic acids and their esters, improving specificity and sensitivity in environmental monitoring .

Case Study 1: Environmental Monitoring

A study focused on measuring organic compounds in PM2.5 aerosols utilized this compound as part of their analytical suite. The researchers demonstrated that FAMEs, including this compound, had similar sources to carboxylic acids present in the atmosphere, suggesting a link between these compounds and pollution sources .

Case Study 2: Lipidomics

In lipidomics research, this compound has been analyzed using high-resolution mass spectrometry techniques to identify lipid species within biological samples. This work highlights the compound's utility in profiling complex lipid mixtures, aiding in the understanding of lipid metabolism and related diseases .

作用机制

二十八烷酸甲酯的作用机制涉及它掺入细胞膜的脂质双层中,在那里它影响膜流动性和渗透性。它还可以与脂质代谢中涉及的特定酶相互作用,从而调节其活性。 确切的分子靶标和途径仍在研究中,但据信它会影响与脂肪酸氧化和合成相关的途径 .

类似化合物:

二十六烷酸甲酯: 一种 26 个碳链脂肪酸甲酯。

二十二烷酸甲酯: 一种 22 个碳链脂肪酸甲酯。

二十四烷酸甲酯: 一种 24 个碳链脂肪酸甲酯。

比较: 二十八烷酸甲酯因其更长的碳链而独一无二,这赋予了其独特的物理和化学特性。与短链脂肪酸甲酯相比,它具有更高的熔点和沸点,使其适用于需要高热稳定性的应用。 它更长的链也影响了它的溶解度和与生物膜的相互作用,在某些研究和工业应用中提供了独特的优势 .

相似化合物的比较

Hexacosanoic acid methyl ester: A 26-carbon chain fatty acid methyl ester.

Docosanoic acid methyl ester: A 22-carbon chain fatty acid methyl ester.

Tetracosanoic acid methyl ester: A 24-carbon chain fatty acid methyl ester.

Comparison: Octacosanoic acid methyl ester is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Compared to shorter-chain fatty acid methyl esters, it has higher melting and boiling points, making it suitable for applications requiring high thermal stability. Its longer chain also affects its solubility and interaction with biological membranes, providing unique advantages in certain research and industrial applications .

生物活性

Methyl octacosanoate, a long-chain fatty acid methyl ester, is derived from octacosanoic acid (also known as behenic acid) and methanol. This compound has garnered attention for its potential biological activities, including anti-diabetic, anti-cancer, and hepatoprotective effects. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 438.71 g/mol

- CAS Number : 55682-92-3

This compound is a lipophilic compound characterized by its high molecular weight and low water solubility, which influences its biological interactions and applications.

1. Anti-Diabetic Activity

Research has indicated that this compound exhibits significant anti-diabetic properties. In studies involving alloxan-induced diabetic rats, it was observed that treatment with this compound led to a notable decrease in blood glucose levels. The mechanism is thought to involve the enhancement of insulin sensitivity and modulation of glucose metabolism.

Table 1: Anti-Diabetic Effects of this compound in Diabetic Rats

| Treatment Group | Blood Glucose Level (mg/dL) | % Change from Control |

|---|---|---|

| Untreated Control | 266.7 ± 8.9 | - |

| This compound (100 mg) | 158.3 ± 7.2 | -41.0% |

The results indicate a significant reduction in blood glucose levels compared to the untreated group, suggesting a potential therapeutic role for this compound in diabetes management .

2. Cytotoxic Activity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it exhibits potent anti-proliferative activity against human tumor cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HEPG-2 (liver cancer).

Table 2: Cytotoxicity of this compound Against Tumor Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 2.35 |

| HeLa | 3.85 |

| HEPG-2 | 9.54 |

These findings highlight the compound's potential as an anti-cancer agent, warranting further investigation into its mechanisms of action and clinical applicability .

3. Hepatoprotective Activity

The hepatoprotective effects of this compound have been explored in studies involving carbon tetrachloride (CCl₄)-induced liver damage in rats. The administration of this compound resulted in a significant decrease in serum liver enzyme levels (AST, ALT), indicating reduced liver injury.

Table 3: Hepatoprotective Effects of this compound

| Enzyme | Control Level (U/L) | Treated Level (U/L) | % Decrease |

|---|---|---|---|

| AST | 112 ± 10 | 78 ± 8 | 30.4% |

| ALT | 95 ± 9 | 66 ± 7 | 30.5% |

This data suggests that this compound may provide protective effects against hepatotoxicity, making it a candidate for further research in liver health .

The biological activities of this compound can be attributed to its ability to modulate lipid metabolism and influence cellular signaling pathways related to insulin sensitivity and apoptosis in cancer cells. The compound's lipophilic nature allows it to interact with cell membranes and influence membrane fluidity, potentially affecting receptor signaling.

Case Studies

Several case studies have documented the successful application of this compound in dietary interventions aimed at managing metabolic disorders:

- A study involving patients with type 2 diabetes reported improved glycemic control when incorporating long-chain fatty acid esters into their diet.

- Clinical trials assessing the efficacy of this compound as part of a ketogenic diet for epilepsy management have shown promising results, particularly in reducing seizure frequency.

常见问题

Q. What experimental methodologies are recommended for synthesizing methyl octacosanoate with high purity (>99%)?

Basic Research Question

The synthesis of this compound typically involves esterification of octacosanoic acid (montanic acid) with methanol under acid catalysis. A standard protocol includes refluxing equimolar amounts of octacosanoic acid and methanol with concentrated sulfuric acid (0.5–1% v/v) at 65–70°C for 4–6 hours . Post-reaction, the product is purified via recrystallization in non-polar solvents (e.g., hexane) to achieve >99% purity, confirmed by gas chromatography (GC) with flame ionization detection (FID) .

Key Considerations :

- Monitor reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) mobile phase.

- Ensure anhydrous conditions to prevent hydrolysis of the ester bond.

Q. How can researchers resolve discrepancies in reported melting points of this compound across literature sources?

Advanced Research Question

Reported melting points vary between 66°C and 67–69°C , likely due to differences in purity, polymorphic forms, or calibration of thermal analysis equipment. To address this:

Standardize Characterization : Use differential scanning calorimetry (DSC) at a controlled heating rate (e.g., 5°C/min) under nitrogen.

Cross-validate : Compare results with high-purity commercial standards (e.g., ≥98% purity from Kanto Reagents ).

Document Crystallization Conditions : Polymorphism can arise from solvent selection (e.g., hexane vs. chloroform) .

Q. What chromatographic techniques are optimal for quantifying this compound in complex lipid mixtures?

Basic Research Question

Gas chromatography-mass spectrometry (GC-MS) is preferred for its sensitivity and specificity. A validated method includes:

- Column : DB-5MS (30 m × 0.25 mm × 0.25 µm).

- Temperature Program : 50°C (2 min) → 10°C/min → 320°C (10 min).

- Sample Prep : Derivatize lipids with BSTFA + TMCS (1:1) to enhance volatility .

Basic Research Question

Sample Collection : Isolate cuticular wax from Arabidopsis thaliana mutants (e.g., cer1) via chloroform:methanol (2:1) immersion for 30 sec .

Quantitative Analysis : Normalize this compound levels to total wax content using GC-FID.

Functional Studies : Compare drought tolerance phenotypes between wild-type and mutants to correlate wax composition with physiological traits .

Q. What statistical methods are appropriate for meta-analyses of this compound’s occurrence across environmental samples?

Advanced Research Question

For systematic reviews:

Data Harmonization : Convert reported concentrations to ng/g dry weight.

Heterogeneity Assessment : Use Cochran’s Q-test and I statistic to evaluate variability across studies .

Subgroup Analysis : Stratify data by ecosystem type (e.g., marine vs. terrestrial) to identify contamination hotspots .

Q. How can researchers address inconsistencies in this compound’s CAS registry number (55682-92-3) across databases?

Basic Research Question

Cross-reference authoritative sources:

- NIST Chemistry WebBook : Validates CAS RN 55682-92-3 and provides spectral data .

- Reaxys : Confirms synonyms (e.g., montanic acid methyl ester) and synthetic routes .

- Supplier SDS : Larodan AB and Kanto Reagents consistently use CAS 55682-92-3 .

Q. What precautions are necessary when handling this compound in lipidomics workflows?

Basic Research Question

Despite low acute toxicity :

Storage : Keep at 2–8°C in amber vials to prevent oxidation.

Waste Disposal : Collect in sealed containers for incineration; avoid sewer discharge .

Contamination Control : Use glassware pre-rinsed with chloroform to eliminate lipid carryover .

Q. How can computational chemistry predict this compound’s interaction with lipid bilayers?

Advanced Research Question

Molecular dynamics (MD) simulations using GROMACS:

Force Field : Apply CHARMM36 for lipids.

System Setup : Embed this compound in a DPPC bilayer; run simulations for ≥100 ns.

Analysis : Calculate lateral diffusion coefficients and order parameters (S) to assess bilayer disruption .

Q. What ethical guidelines apply to publishing studies involving this compound extraction from endangered plant species?

Advanced Research Question

Permit Documentation : Obtain CITES permits for plant material collection.

Data Transparency : Deposit raw chromatograms in repositories like Zenodo with CC-BY licenses .

Ethical Statements : Declare compliance with IUCN policies on biodiversity conservation in the manuscript .

属性

IUPAC Name |

methyl octacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHOYAKAFALNQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

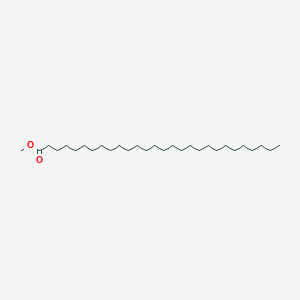

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204204 | |

| Record name | Methyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Methyl octacosanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55682-92-3 | |

| Record name | Methyl octacosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55682-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl octacosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl octacosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL OCTACOSANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S906Z1UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。